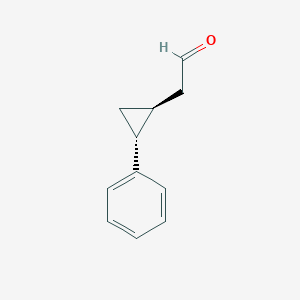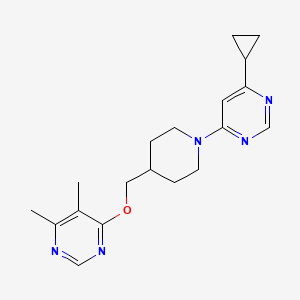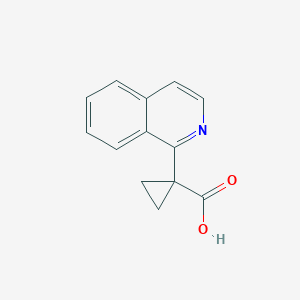![molecular formula C9H16ClNOS B2680091 (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050214-11-3](/img/structure/B2680091.png)
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H16ClNOS It is a derivative of aminopyridine and is primarily used in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of 2-methoxyethanol with 5-methyl-2-thiophenemethanol. The process can be summarized as follows:
Formation of the Intermediate: 2-methoxyethanol reacts with 5-methyl-2-thiophenemethanol under controlled conditions to form an intermediate compound.
Amination: The intermediate undergoes amination to form the desired amine.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the final product while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxyethyl)amine hydrochloride: A simpler analog with similar functional groups.
(5-Methyl-2-thienyl)methylamine hydrochloride: Another related compound with a similar thiophene ring structure.
Uniqueness
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is unique due to its combination of the methoxyethyl and 5-methyl-2-thienyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
IUPAC Name |
2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-6-11-2;/h3-4,10H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWVIQZODHCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
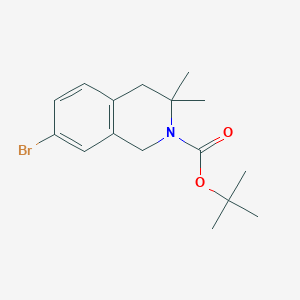
![N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2680013.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B2680014.png)
![Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2680015.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2680016.png)

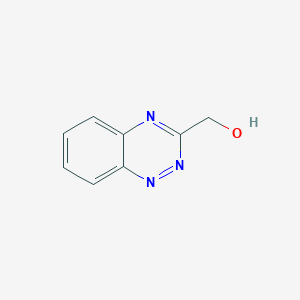
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2680019.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)
